1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one
Description
1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridinone ring fused with a pyrimidine ring, which is further substituted with an amino group and a chlorophenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
1-[2-amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-4-10(5-7-11)14-12(9-18-15(17)19-14)20-8-2-1-3-13(20)21/h1-9H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJZCBJMZHMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with guanidine to form 2-amino-4-(4-chlorophenyl)pyrimidine.
Cyclization: The intermediate is then subjected to cyclization with 2-pyridone under basic conditions to yield the target compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-amino group on the pyrimidine ring participates in nucleophilic reactions. For example:
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Acylation : Reaction with acetyl chloride in THF forms N-acetyl derivatives (82% yield) .
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Suzuki Coupling : The 4-chlorophenyl group facilitates palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) under microwave irradiation (120°C, 1 h), yielding biaryl derivatives (75–89% yield) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, THF, 0°C → rt, 12 h | 82% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 120°C, 1 h | 89% |
Cyclization Reactions
The pyridin-2-one moiety directs regioselective cyclization:
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With Enaminones : Reacts with β-diketones (e.g., acetylacetone) in acetic acid under O₂ to form pyrazolo[1,5-a]pyridine hybrids via oxidative dehydrogenation (70% yield) .
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With Hydrazines : Forms triazolo[1,5-a]pyrimidines through Michael addition followed by cyclization (65% yield) .
Mechanistic Pathway :
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Michael addition of the enaminone’s amino group to the α,β-unsaturated carbonyl.
Functionalization of the Pyridin-2-one Oxygen
The lactam oxygen undergoes electrophilic substitution:
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Methylation : Treatment with methyl iodide/K₂CO₃ in DMF selectively methylates the pyridinone oxygen (91% yield) .
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Halogenation : Reacts with PCl₅ in chloroform to replace the carbonyl oxygen with chlorine, forming 2-chloropyridine derivatives (78% yield) .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes C–H arylation with iodobenzene via a Pd-catalyzed pathway, yielding 6-aryl derivatives (63% yield). This reactivity is attributed to the pyrimidine ring’s electron-deficient nature .
Optimized Conditions :
Acid/Base-Mediated Rearrangements
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Acidic Conditions (HCl/EtOH) : The pyridinone ring opens to form a keto-amide intermediate, which recyclizes to furo[2,3-d]pyrimidines upon heating (55% yield) .
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Basic Conditions (NaOH) : Hydrolysis of the pyridinone lactam generates a carboxylic acid derivative, enabling further coupling (e.g., with glutamic acid diethyl ester) .
Coordination Chemistry
The amino and carbonyl groups act as bidentate ligands for transition metals:
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique properties make it suitable for use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one can be compared with other similar compounds, such as:
2-amino-4-(4-chlorophenyl)pyrimidine: Shares the pyrimidine core but lacks the pyridinone ring, resulting in different chemical and biological properties.
4-chlorophenylpyridinone: Contains the pyridinone ring and chlorophenyl group but lacks the amino-pyrimidine moiety, leading to distinct reactivity and applications.
Biological Activity
1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and antibacterial activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure
The molecular formula of 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one is C12H10ClN3O. The structure features a pyrimidine ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 233.68 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in DMSO, ethanol |
Anticancer Activity
Research indicates that compounds with similar structures to 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one exhibit significant anticancer properties. A study by Zhang et al. (2014) demonstrated that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro assays. A study highlighted that related pyrimidine compounds inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one may also possess similar anti-inflammatory properties.
Antibacterial Activity
The antibacterial efficacy of pyrimidine derivatives has been documented against several bacterial strains. For instance, compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This indicates a promising antibacterial profile for 1-[2-Amino-4-(4-chlorophenyl)pyrimidin-5-yl]pyridin-2-one.
Study on Anticancer Activity
In a recent study, researchers synthesized a series of pyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results showed that one derivative exhibited an IC50 value of 15 µM, indicating potent anticancer activity . The study concluded that modifications on the pyrimidine ring significantly influence the biological activity.
Evaluation of Anti-inflammatory Properties
A comprehensive evaluation was conducted using animal models to assess the anti-inflammatory effects of related pyrimidine compounds. Results indicated a significant reduction in paw edema in rats treated with the compound compared to controls, suggesting effective anti-inflammatory action .
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups like N-H (3328–3324 cm⁻¹), C=O (1611–1653 cm⁻¹), and C-Cl (818 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 7.1–8.0 ppm), NH₂ (δ 4.0 ppm), and methoxy groups (δ 3.6 ppm) confirm substitution patterns .
- UV-Vis : Absorption maxima (λmax ~286 nm in DMSO) indicate π→π* transitions in conjugated systems .
- Elemental analysis : CHN data (e.g., C: 64.21%, H: 4.36%, N: 14.26%) validate stoichiometry .
How do intermolecular interactions, such as hydrogen bonding, influence the crystal packing and stability of this compound?
Advanced
X-ray crystallography reveals non-planar pyrimidine rings with dihedral angles (e.g., 34.87°–69.57°) between aromatic systems, driven by steric hindrance from the 4-chlorophenyl group . Key interactions include:
- N–H⋯N hydrogen bonds : Form centrosymmetric dimers, stabilizing the crystal lattice .
- C–H⋯π and C–H⋯O interactions : Extend packing into 3D networks, enhancing thermal stability . Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict polymorphism risks.
What methodologies can resolve contradictions in experimental data, such as discrepancies in spectroscopic or crystallographic results?
Q. Advanced
- Cross-validation : Pair NMR/IR data with X-ray structures to confirm bond lengths (e.g., C–N: 1.322–1.408 Å, indicating partial double-bond character) .
- Computational modeling : Density functional theory (DFT) reconciles observed UV-Vis spectra with electronic transitions in non-planar conformations .
- Controlled synthesis : Reproduce reactions under inert atmospheres to minimize oxidative byproducts, which may skew elemental analysis .
What are the key steps in confirming the molecular structure through elemental analysis and mass spectrometry?
Q. Basic
- Elemental analysis : Match experimental CHN values (e.g., C: 68.61%, H: 4.18%, N: 12.29%) with theoretical calculations to validate purity .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 454.91 for C₂₆H₁₉ClN₄O₂) and rule out fragmentation artifacts .
How does the presence of the 4-chlorophenyl group affect the electronic properties and reactivity of the pyrimidine ring?
Advanced
The electron-withdrawing chlorine atom:
- Increases electrophilicity : Enhances susceptibility to nucleophilic attack at the pyrimidine C-2 position .
- Alters conjugation : Reduces planarity, as seen in dihedral angles (34.87°–69.57°), impacting UV absorption and redox behavior .
- Modulates biological activity : The Cl group may enhance binding to hydrophobic enzyme pockets, as observed in antimicrobial assays of analogous compounds .
What solvent systems and chromatographic methods are recommended for purifying this compound?
Q. Basic
- Crystallization : Use acetic acid/water mixtures (e.g., 20 mL water + 5 mL acetic acid) to precipitate high-purity crystals .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (Rf ~0.73) effectively separate regioisomers .
Can computational methods predict the biological activity of this compound based on its physicochemical properties?
Q. Advanced
- QSAR models : Correlate logP (2.1–3.5) and polar surface area (~90 Ų) with membrane permeability, predicting bioavailability .
- Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPR119), leveraging structural data from related agonists .
- ADMET profiling : Predict moderate hepatic metabolism (CYP3A4) and low cardiotoxicity risks using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
